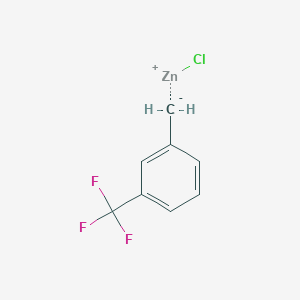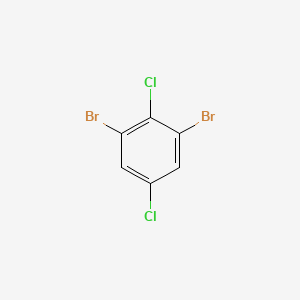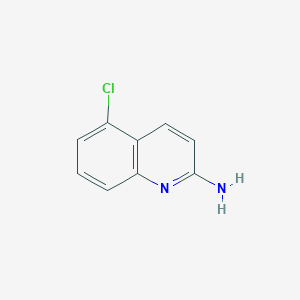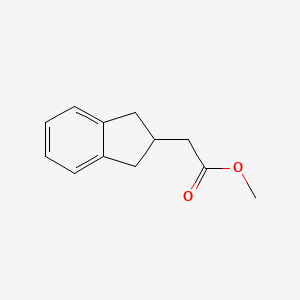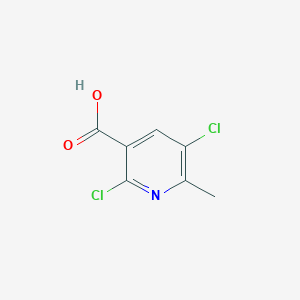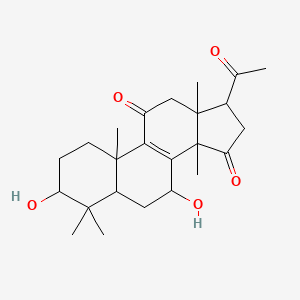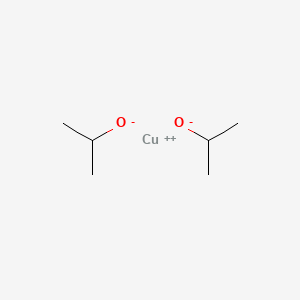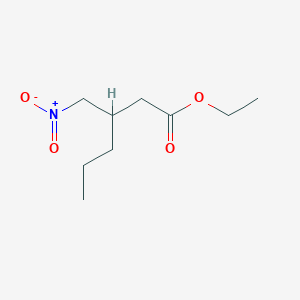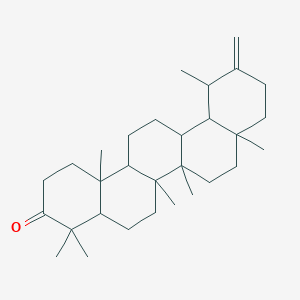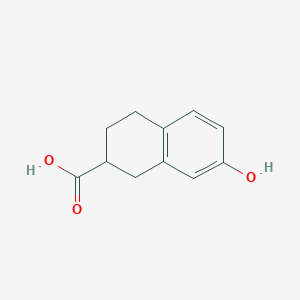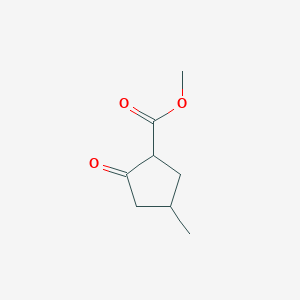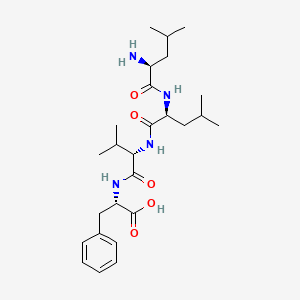
H-Leu-Leu-Val-Phe-OH
Vue d'ensemble
Description
“H-Leu-Leu-Val-Phe-OH” is a peptide sequence composed of four amino acids: Leucine (Leu), Leucine (Leu), Valine (Val), and Phenylalanine (Phe) . This peptide sequence is known for its ability to self-assemble into various nanostructures .
Synthesis Analysis
Peptide synthesis is a well-established field with various methods available for manufacturing peptides. The most common building blocks in peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . An environmentally conscious method of peptide synthesis focuses on developing organic solvent-free synthetic methods using water .
Molecular Structure Analysis
The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . The self-assembly of small peptides happens through various supramolecular non-covalent interactions to build several secondary structures .
Chemical Reactions Analysis
The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Applications De Recherche Scientifique
NMR Methodology Enhancements One application in scientific research involves the improvement of NMR (Nuclear Magnetic Resonance) methodologies for studying high molecular weight proteins. A study presented new NMR experiments for the assignment of methyl and chemical shifts from Ile, Leu, and Val residues. This research utilized a novel isotopic labeling strategy for protonation of Leu and Val methyl groups in large deuterated proteins, enhancing sensitivity and simplifying NMR spectra for complex proteins like malate synthase G (Tugarinov & Kay, 2003).
Enzyme Inhibition Studies Another application can be seen in enzyme inhibition studies, where dipeptides, including sequences similar to H-Leu-Leu-Val-Phe-OH, were isolated and identified for their inhibitory properties on angiotensin I-converting enzyme (ACE). For instance, the peptide Phe–Leu demonstrated significant ACE inhibitory activity, showcasing the importance of such peptides in developing therapeutic agents (Ono et al., 2006).
Quantitative HTS for Biological Activities In the realm of drug discovery, quantitative high-throughput screening (qHTS) represents a powerful methodology to identify modulators of molecular targets across large chemical libraries. A study highlighted qHTS's efficiency in generating pharmacological data, including for compounds acting on enzymes and biological pathways, which could involve peptides like H-Leu-Leu-Val-Phe-OH (Inglese et al., 2006).
Hydrophobic Interaction Studies in Hemoglobin Research into the role of hydrophobic interactions in hemoglobin S polymerization identified the importance of residues like Leu and Val in the formation of stable hydrophobic interactions. Such studies provide insights into the structural dynamics and stability of hemoglobin, which could be extrapolated to peptides with similar compositions (Adachi et al., 1994).
Renin Inhibition for Hypertension Management Investigations into the inhibition of human renin, a critical enzyme in blood pressure regulation, have also utilized peptides. Studies focusing on the development of renin inhibitors for hypertension treatment have explored various peptides and their analogs for their inhibitory effects, demonstrating the therapeutic potential of peptides in cardiovascular diseases (Oliveira et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAAVOKOANBIB-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578077 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
CAS RN |
24205-68-3 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



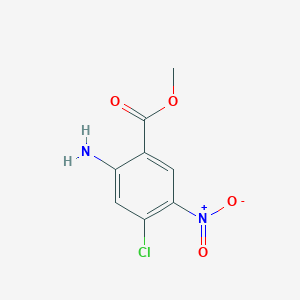
![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)
